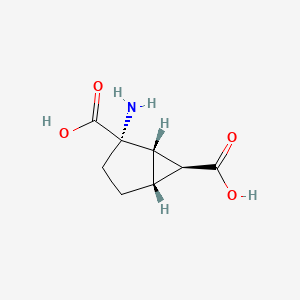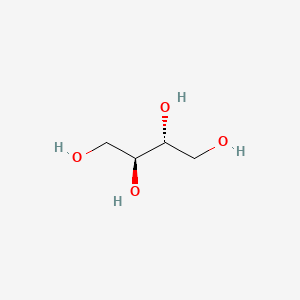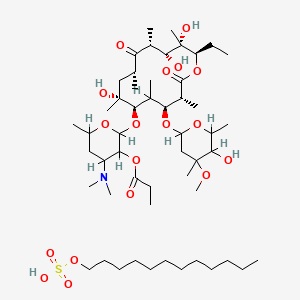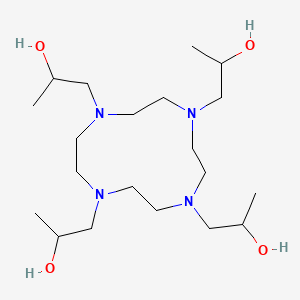
エグルメガッド
概要
科学的研究の応用
LY354740は、次のような幅広い科学研究における応用があります。
化学: メタボトロピックグルタミン酸受容体の機能を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるグルタミン酸受容体の役割の理解に役立ちます。
医学: 不安、ストレス関連障害、およびその他の神経学的状態の治療における可能性について調査されています。
将来の方向性
作用機序
LY354740は、グループIIメタボトロピックグルタミン酸受容体(mGlu2とmGlu3)を選択的に活性化することによって作用を発揮します。これらの受容体は、神経興奮と可塑性を調節するGタンパク質共役受容体です。これらの受容体の活性化は、次のような反応をもたらします。
- アデニル酸シクラーゼ活性の阻害。
- イオンチャネルの調節。
- 脳シナプスにおけるグルタミン酸作動性興奮の抑制 .
生化学分析
Biochemical Properties
Eglumegad plays a significant role in biochemical reactions by acting as a group-selective agonist for mGluR2/3. These receptors are involved in modulating neurotransmission and synaptic plasticity. Eglumegad interacts with these receptors to inhibit the release of glutamate, thereby reducing excitatory neurotransmission. This interaction is crucial for its potential therapeutic effects in treating anxiety and drug addiction .
Cellular Effects
Eglumegad influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving mGluR2/3. By activating these receptors, Eglumegad can modulate the release of neurotransmitters, impacting gene expression and cellular metabolism. In experiments on mice, Eglumegad was found to be as effective as diazepam in treating anxiety symptoms without producing negative side effects such as sedation and memory impairment .
Molecular Mechanism
The mechanism of action of Eglumegad involves its binding to mGluR2/3 receptors. This binding inhibits the release of glutamate, reducing excitatory neurotransmission. Eglumegad does not directly interact with dopamine D2 receptors, but its effects on mGluR2/3 can indirectly influence dopamine signaling. This mechanism is essential for its potential therapeutic effects in treating anxiety and drug addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eglumegad change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Chronic administration of Eglumegad has been shown to reduce baseline cortisol levels and diminish stress responses in animal models .
Dosage Effects in Animal Models
The effects of Eglumegad vary with different dosages in animal models. At therapeutic doses, Eglumegad effectively reduces anxiety and withdrawal symptoms without causing significant side effects. At high doses, it may produce adverse effects, including reduced cognitive performance. These dosage-dependent effects are crucial for determining the optimal therapeutic window for Eglumegad .
Metabolic Pathways
Eglumegad is involved in metabolic pathways related to glutamate metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of glutamate. By modulating these pathways, Eglumegad can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Eglumegad is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy. Understanding the transport and distribution mechanisms of Eglumegad is essential for optimizing its clinical use .
Subcellular Localization
The subcellular localization of Eglumegad is primarily within the synaptic regions where mGluR2/3 receptors are abundant. This localization is directed by targeting signals and post-translational modifications that ensure Eglumegad reaches its site of action. The subcellular distribution of Eglumegad is critical for its activity and function in modulating neurotransmission .
準備方法
合成経路と反応条件
LY354740は、容易に入手可能な前駆体から始まる一連の化学反応によって合成されます。合成には、2つのカルボン酸基とアミノ基を持つ二環状構造の形成が含まれます。主なステップは次のとおりです。
- 二環状コアの形成。
- アミノ基の導入。
- カルボン酸基の官能基化 .
工業生産方法
LY354740の工業生産には、高収率と純度を確保するための合成経路の最適化が含まれます。これには次のものがあります。
- 反応条件のスケールアップ。
- 結晶化やクロマトグラフィーなどの効率的な精製技術の使用。
- 医薬品用途に必要な仕様を最終製品が満たしていることを確認する .
化学反応の分析
反応の種類
LY354740は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: LY354740は、さまざまな還元誘導体を形成するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、酸化誘導体、還元誘導体、およびさまざまな官能基を持つ置換誘導体などがあります .
類似化合物との比較
類似化合物
LY379268: mGlu2およびmGlu3受容体の別の強力かつ選択的なアゴニスト。
LY404039: 類似の薬理学的特性を持つ構造的に新規なアゴニスト.
独自性
LY354740は、グループIIメタボトロピックグルタミン酸受容体に対する高い選択性と効力により、独自性を持ちます。 前臨床および臨床試験において、不安症やストレス関連障害の治療に有望な結果を示しており、他の不安解消薬に伴う副作用はありません .
特性
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-RGDLXGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170094 | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176199-48-7 | |
| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglumetad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLUMETAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)


![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)



